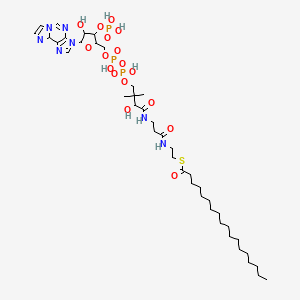
Acide 2-(aminométhyl)benzoïque
Vue d'ensemble
Description
2-(Aminomethyl)benzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where an aminomethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-(Aminomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has been investigated for its antifibrinolytic properties, which can help in reducing bleeding by inhibiting the breakdown of fibrin clots.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
Target of Action
2-(Aminomethyl)benzoic acid, also known as 4-aminomethylbenzoic acid or PAMBA, is primarily used as an antifibrinolytic agent . Antifibrinolytic agents are compounds that inhibit the breakdown of fibrin, thereby promoting clot formation and preventing excessive bleeding.
Mode of Action
As an antifibrinolytic agent, it is believed to interact with components of the coagulation cascade to prevent the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together .
Biochemical Pathways
Given its role as an antifibrinolytic agent, it likely interacts with the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot .
Result of Action
The primary result of the action of 2-(Aminomethyl)benzoic acid is the prevention of fibrinolysis, which leads to the stabilization of blood clots and the prevention of excessive bleeding .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Analyse Biochimique
Biochemical Properties
Cellular Effects
2-(Aminomethyl)benzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the thrombogenic activities of certain proteins, such as alpha-1-proteinase inhibitor and anti-inhibitor coagulant complex . These interactions can lead to enhanced blood clot formation, which is beneficial in preventing excessive bleeding. Moreover, 2-(Aminomethyl)benzoic acid may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-(Aminomethyl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it can inhibit the activity of plasminogen activators, leading to reduced fibrinolysis . This inhibition is achieved through competitive binding at the active site of the enzyme, preventing the conversion of plasminogen to plasmin. Additionally, 2-(Aminomethyl)benzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Aminomethyl)benzoic acid is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(Aminomethyl)benzoic acid can lead to cumulative effects on cellular processes, such as sustained inhibition of fibrinolysis and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)benzoic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit fibrinolysis without causing significant adverse effects . At higher doses, 2-(Aminomethyl)benzoic acid may exhibit toxic or adverse effects, such as increased risk of thrombosis and impaired wound healing . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
2-(Aminomethyl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through conjugation reactions, where it forms conjugates with glucuronic acid or sulfate . These conjugates are then excreted from the body through the renal or biliary routes. The compound may also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 2-(Aminomethyl)benzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-(Aminomethyl)benzoic acid is crucial for its activity and function. It is primarily localized in the cytosol, where it interacts with cytosolic enzymes and proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be targeted to the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular metabolism and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-(Chloromethyl)benzoic acid with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of 2-(Aminomethyl)benzoic acid often involves the catalytic hydrogenation of 2-(Nitromethyl)benzoic acid. This process uses a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(Carboxymethyl)benzoic acid.
Reduction: The nitro group in 2-(Nitromethyl)benzoic acid can be reduced to an amino group to form 2-(Aminomethyl)benzoic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)benzoic acid
Reduction: 2-(Aminomethyl)benzoic acid
Substitution: Various substituted benzoic acid derivatives
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound has the amino group attached to the para position of the benzene ring, whereas in 2-(Aminomethyl)benzoic acid, the amino group is at the ortho position. The positional difference can lead to variations in reactivity and biological activity.
2-Amino-3-methylbenzoic acid: This compound has an additional methyl group on the benzene ring, which can influence its chemical properties and reactivity.
The uniqueness of 2-(Aminomethyl)benzoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(aminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMYNWFSDZKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948554 | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25672-97-3 | |
| Record name | 25672-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 2-(Aminomethyl)benzoic acid and its metal complexes?
A1: 2-(Aminomethyl)benzoic acid is a ligand that can form complexes with metal ions. [, ] It features both a carboxylic acid group and an amine group, enabling it to act as a bidentate ligand, coordinating to metal centers through both functionalities. [, ] For instance, studies have shown the formation of hexacoordinated complexes with cobalt(II) and nickel(II) ions. [] These complexes have been characterized using various spectroscopic techniques, including UV-Vis, IR, and EPR spectroscopy, to understand the electronic and structural properties conferred by the ligand. []
Q2: How does the structure of 2-(Aminomethyl)benzoic acid impact its ability to form oligomers?
A2: Research has explored the use of 2-(Aminomethyl)benzoic acid as a building block for synthesizing oligomers. [] Specifically, its structural similarity to anthranilic acid, another building block for β/α Ant-Pro oligomers, makes it a promising candidate for expanding the structural diversity of these oligomers. [] The study investigated the synthesis and characterization of γ/α 2-Amb-Pro oligomers, incorporating 2-(Aminomethyl)benzoic acid (2-Amb) and proline. [] This research highlights the potential of modifying the structure of 2-(Aminomethyl)benzoic acid to create novel oligomers with potentially different properties and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















